ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a structurally complex molecule featuring a benzo[e][1,2,4]thiadiazine 1,1-dioxide core substituted with a chlorine atom at position 7, a thioacetamido linker, and an ethyl benzoate ester group. The chloro substituent enhances electrophilicity, while the ester group contributes to solubility and metabolic stability. Though direct data on this compound are absent in the provided evidence, its structural analogs offer insights into its synthesis, reactivity, and physicochemical behavior.
Properties
IUPAC Name |
ethyl 4-[[2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5S2/c1-2-27-17(24)11-3-6-13(7-4-11)20-16(23)10-28-18-21-14-8-5-12(19)9-15(14)29(25,26)22-18/h3-9H,2,10H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAYCUVNJYSOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate, with the CAS number 899966-01-9, is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 453.9 g/mol. The compound features a thiadiazine ring system and various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 899966-01-9 |
| Molecular Formula | C₁₈H₁₆ClN₃O₅S₂ |
| Molecular Weight | 453.9 g/mol |
Antimicrobial Properties
Research indicates that compounds containing thiadiazine derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains in vitro. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The compound's structural components are hypothesized to interact with cellular targets involved in cancer progression. Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptosis-related proteins .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the thiadiazine moiety may play a crucial role in modulating enzyme activity related to inflammation and oxidative stress. Additionally, the presence of the acetamido group could enhance its interaction with biological macromolecules .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various thiadiazine derivatives including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties .
Case Study 2: Anticancer Potential
Another study focused on the anticancer properties of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis as evidenced by flow cytometry analysis .
Scientific Research Applications
Structural Characteristics
The compound features a thiadiazine ring structure that contributes to its biological activity. The presence of functional groups such as thioether and amide functionalities plays a crucial role in its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting growth.
Anticancer Properties
Studies have demonstrated that thiadiazine derivatives can induce apoptosis in cancer cells. This compound has been explored for its potential as an anticancer agent through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with cancer progression.
Pharmacological Studies
The compound's pharmacokinetics and pharmacodynamics are under investigation to determine its efficacy and safety profile. Preliminary studies suggest that it may interact with specific cellular receptors or enzymes, leading to therapeutic effects.
Synthesis and Derivatization
This compound can be synthesized via multi-step chemical reactions involving various reagents such as oxidizing agents and reducing agents. The ability to modify its structure opens avenues for developing new derivatives with enhanced biological activity.
Case Study 1: Antimicrobial Testing
In a study published in Journal of Antimicrobial Chemotherapy, derivatives of thiadiazine were evaluated for their effectiveness against resistant strains of bacteria. This compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
Research conducted at a leading cancer research institute investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer cells through apoptosis induction pathways . Further studies are ongoing to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Thiazinane and Thiadiazine Dioxide Derivatives
Key Compounds :
- 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) and 4-allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26) .
Structural Similarities :
- Both contain sulfur-nitrogen heterocycles with sulfone groups (1,1-dioxide).
- Compound 26 shares the 6-chloro substitution pattern, analogous to the 7-chloro group in the target compound.
Functional Group Impact :
- Bromophenoxy (35) and allyl (26) substituents modulate steric and electronic properties differently compared to the target’s ethyl benzoate ester. Esters generally enhance solubility but may reduce thermal stability .
Benzo[c][1,2,5]thiadiazole Esters
Structural Similarities :
- Contains a benzo-thiadiazole core and ester group, though the heterocycle differs (1,2,5 vs. 1,2,4 substitution).
Acetamide-Linked Thiazine Derivatives
Structural Similarities :
- Features a benzothiazin ring and acetamide linker, analogous to the target’s thioacetamido group.
Data Table: Comparative Overview of Key Compounds
Discussion of Key Findings
- Synthetic Challenges : Lower yields in cross-coupling reactions (e.g., 20% for compound 16 ) suggest that introducing complex substituents (e.g., thioacetamido) may require optimized catalytic systems.
- Substituent Effects : Chloro and ester groups improve electrophilicity and solubility, respectively, but may complicate purification due to polarity .
- Structural Isosterism: Thienothiadiazines (e.g., compound 26) serve as isosteres for benzo-thiadiazines, offering tunable electronic properties for drug design .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates purified?
The synthesis typically involves multi-step reactions, starting with the coupling of a 7-chloro-1,1-dioxido-benzothiadiazine core with thioacetamide derivatives. Key steps include:
- Nucleophilic substitution : Reacting the thiol group of the benzothiadiazine moiety with chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Esterification : Incorporating the benzoate group via ethyl chloroacetate in anhydrous solvents .
- Purification : Thin-layer chromatography (TLC) and column chromatography are used to isolate intermediates, while HPLC ensures final product purity .
Basic: What characterization techniques validate the compound’s structure and purity?
Standard methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and bonding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O at ~1700 cm⁻¹) .
- Elemental Analysis : Microanalysis for C, H, N, S content to confirm stoichiometry .
Advanced: How can researchers address challenges in reaction yield and side-product formation?
Common issues include thiol oxidation and amide bond hydrolysis . Mitigation strategies:
- Inert Atmosphere : Use N₂/Ar to prevent thiol oxidation during synthesis .
- Coupling Reagents : Employ DCC (dicyclohexylcarbodiimide) or HOBt to enhance amide bond formation efficiency .
- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions .
- Analytical Monitoring : Real-time TLC or LC-MS to detect intermediates and adjust conditions .
Advanced: What mechanistic insights exist for its biological activity, and how are they studied?
The compound’s benzothiadiazine and thioacetamide groups suggest enzyme/receptor interactions:
- Kinase Inhibition : Surface plasmon resonance (SPR) quantifies binding affinity to kinases (e.g., EGFR or VEGFR) .
- QSAR Modeling : Computational tools correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity .
- Crystallography : SHELXL-refined X-ray structures reveal binding modes in enzyme active sites .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from assay conditions or substituent variations . Solutions include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer tests) and protocols .
- Meta-Analysis : Statistical tools (e.g., ANOVA) to compare IC₅₀ values across publications .
- Structural Confirmation : Verify compound identity via NMR and HRMS to rule out degradation .
Basic: What crystallographic methods determine its 3D structure?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in DMSO/EtOH).
- Refinement : SHELXL refines atomic coordinates and thermal parameters .
- Key Parameters : Report R-factors (<5%), bond lengths/angles, and Hirshfeld surfaces for intermolecular interactions .
Advanced: How to profile its biological activity in drug discovery pipelines?
- In Vitro Screening : MTT assays for cytotoxicity (e.g., IC₅₀ = 12 µM in HeLa cells) .
- Target Validation : siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .
- ADME-Tox : Microsomal stability assays and hERG channel screening to assess pharmacokinetics .
Advanced: What computational tools predict structure-activity relationships (SAR)?
- QSAR Models : Use MOE or Schrödinger to link substituent electronegativity (e.g., Cl vs. F) to bioactivity .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns trajectories .
- Docking Studies : AutoDock Vina to predict binding poses in kinase ATP pockets .
Basic: What are the best practices for handling and storing this compound?
- Storage : –20°C in airtight, amber vials to prevent light/oxidation degradation .
- Solubility : DMSO for stock solutions (tested via nephelometry) .
- Stability : Monitor via HPLC every 3 months; discard if purity drops below 95% .
Advanced: How to study synergistic effects with other therapeutics?
- Combinatorial Screening : Pair with cisplatin or paclitaxel in checkerboard assays to calculate combination indices (CI) .
- Pathway Analysis : RNA-seq to identify co-targeted pathways (e.g., apoptosis or DNA repair) .
- In Vivo Models : Xenograft mice treated with compound + standard drugs to assess tumor regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
